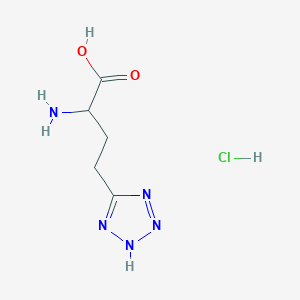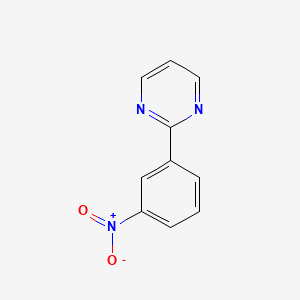![molecular formula C10H12ClN3O3 B2422463 N'-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea CAS No. 251096-55-6](/img/structure/B2422463.png)
N'-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a urea derivative, which are often used in the production of pharmaceuticals, herbicides, and plastics . Urea derivatives can have a wide range of properties and uses depending on their specific structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Urea derivatives can undergo a variety of reactions, including hydrolysis, substitution, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties can include melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Crystal Structure and Biological Activities
- The compound N'-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea demonstrates insecticidal and fungicidal activities. Its crystal structure was analyzed, revealing monoclinic space group characteristics, and showing definite biological behaviors in preliminary tests (Li, Jing-zhi, Xue, Si-jia, & Liu, Guo-hua, 2006).
Synthesis Methods
- A study on the synthesis of a structurally similar compound, 4-(4-Chlorophenyl)-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidine-2(H)-one, revealed the effectiveness of ultrasonic irradiation in the synthesis process. This method achieved a high yield of 98.4% under optimal conditions (Jing Xiao-hui, 2006).
Photodegradation and Hydrolysis Studies
- Research into the photodegradation and hydrolysis of similar substituted urea herbicides, like monolinuron and linuron, indicates that these compounds do not hydrolyze at various pH values and only show slow photodegradation under certain conditions. This study provides insights into the environmental stability of similar chemical compounds (Gatidou & Iatrou, 2011).
Use in Polymerization Processes
- N-aryl-N'-pyridyl ureas, which share a structural similarity with the compound , were synthesized and used as initiators in the polymerization of diglycidyl ether of bisphenol A. This study highlights the potential application of similar urea compounds in polymer chemistry (Makiuchi, Sudo, & Endo, 2015).
Corrosion Inhibition
- The compound 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea, similar in structure, was studied for its corrosion inhibition properties on mild steel in hydrochloric acid solution. Such studies suggest potential applications of similar urea compounds in corrosion protection (Bahrami & Hosseini, 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-methoxy-1-[(E)-methoxyiminomethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c1-16-12-7-14(17-2)10(15)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,15)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDABOMLAZCUCL-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CN(C(=O)NC1=CC=C(C=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/N(C(=O)NC1=CC=C(C=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

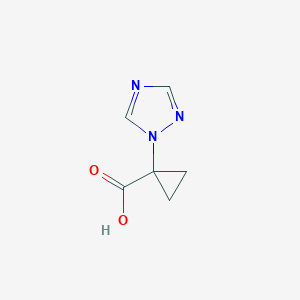
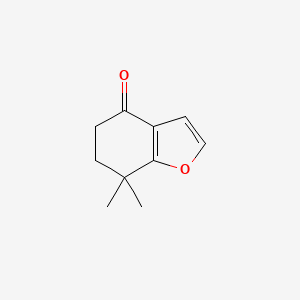
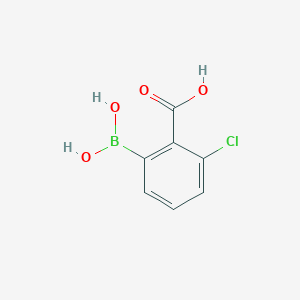
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide](/img/structure/B2422386.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2422387.png)
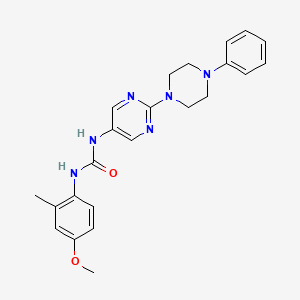
![2-(5-Methylthiophen-2-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2422390.png)
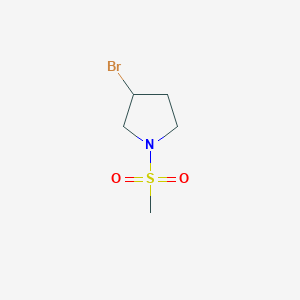
![N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2422392.png)
![1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide](/img/structure/B2422393.png)
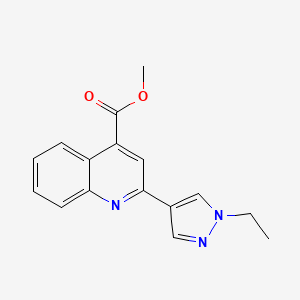
![4-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2422396.png)
